molecular formula C25H16ClNOS B14129660 10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine

10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine

Cat. No.: B14129660
M. Wt: 413.9 g/mol
InChI Key: TYLWTTURZSARAQ-UHFFFAOYSA-N
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Description

10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine typically involves the reaction of 2-chlorophenothiazine with 4-benzoylphenyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triethylamine and methylene chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antipsychotic or antihistaminic agent.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine involves its interaction with various molecular targets. The compound can bind to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction is crucial for its potential antipsychotic effects. Additionally, the compound may inhibit histamine receptors, contributing to its antihistaminic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine is unique due to the presence of the benzoylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenothiazine derivatives and may contribute to its specific applications and effects .

Properties

Molecular Formula

C25H16ClNOS

Molecular Weight

413.9 g/mol

IUPAC Name

[4-(2-chlorophenothiazin-10-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C25H16ClNOS/c26-19-12-15-24-22(16-19)27(21-8-4-5-9-23(21)29-24)20-13-10-18(11-14-20)25(28)17-6-2-1-3-7-17/h1-16H

InChI Key

TYLWTTURZSARAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

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